Synthesis and Characterization of Riociguat-d3: A Technical Guide
Synthesis and Characterization of Riociguat-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Riociguat-d3, an isotopically labeled version of the soluble guanylate cyclase (sGC) stimulator, Riociguat. This document details a proposed synthetic route, comprehensive characterization methodologies, and an exploration of its mechanism of action. The inclusion of a deuterated internal standard is crucial for accurate bioanalytical quantification in pharmacokinetic and metabolic studies.
Introduction to Riociguat
Riociguat is a first-in-class stimulator of soluble guanylate cyclase (sGC), an essential enzyme in the nitric oxide (NO) signaling pathway.[1][2][3] It is indicated for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[4][5] Riociguat exerts its therapeutic effects through a dual mechanism: it sensitizes sGC to endogenous NO and directly stimulates sGC independently of NO. This leads to increased production of cyclic guanosine monophosphate (cGMP), a key second messenger that mediates vasodilation and has antiproliferative effects.
Riociguat-d3 serves as a stable isotope-labeled internal standard for the quantification of Riociguat in biological matrices by mass spectrometry. The deuterium labeling on the N-methyl group provides a distinct mass shift without significantly altering the chemical properties of the molecule, enabling precise and accurate measurements.
Synthesis of Riociguat-d3
The synthesis of Riociguat-d3 can be achieved by modifying established synthetic routes for Riociguat, primarily in the final N-methylation step. This involves the use of a deuterated methylating agent, such as iodomethane-d3 (CD3I).
A plausible synthetic approach involves the following key transformations:
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Formation of the pyrazolopyridine core: This is typically achieved through a multi-step synthesis starting from commercially available precursors.
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Introduction of the aminopyrimidine moiety: A cyclization reaction is employed to construct the pyrimidine ring.
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Formation of the carbamate precursor: The primary amine on the pyrimidine ring is converted to a methyl carbamate precursor.
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N-methylation with a deuterated reagent: The final step involves the N-methylation of the carbamate nitrogen using iodomethane-d3 to introduce the trideuteromethyl group.
Proposed Synthetic Protocol
A potential synthetic route, adapted from known syntheses of Riociguat, is outlined below.
Step 1: Synthesis of the N-desmethyl Riociguat precursor
The synthesis of the N-desmethyl precursor can follow established literature procedures for Riociguat, which involve the condensation of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide with a suitable aminopyrimidine derivative, followed by the formation of the methyl carbamate group.
Step 2: N-Deuteromethylation
To a solution of the N-desmethyl Riociguat precursor in a suitable aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), is added a strong base (e.g., sodium hydride) at 0°C under an inert atmosphere. The reaction mixture is stirred for a short period to allow for deprotonation. Subsequently, a stoichiometric amount of iodomethane-d3 (CD3I) is added, and the reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude Riociguat-d3 is then purified by column chromatography on silica gel to afford the final product.
Characterization of Riociguat-d3
The structural integrity and purity of the synthesized Riociguat-d3 must be confirmed through a combination of spectroscopic and chromatographic techniques.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the incorporation of deuterium atoms and for quantitative analysis.
Experimental Protocol: UPLC-MS/MS
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Chromatographic System: Waters ACQUITY UPLC system.
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Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
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Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
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Flow Rate: 0.4 mL/min.
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Mass Spectrometer: Waters XEVO TQS triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray ionization (ESI), positive mode.
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Multiple Reaction Monitoring (MRM) Transitions:
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The precursor ion ([M+H]+) for Riociguat-d3 is expected at m/z 426.4.
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The product ions will depend on the fragmentation pattern, which is expected to be similar to that of unlabeled Riociguat. A likely transition would involve the loss of the carbamate moiety.
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| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Riociguat | 423.04 | 108.95 | 30 | 30 |
| Riociguat-d3 | 426.4 | Predicted: ~108.95 or other characteristic fragment | ~30 | ~30 |
Table 1: Predicted UPLC-MS/MS Parameters for Riociguat-d3, based on data for unlabeled Riociguat.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and confirms the position of the deuterium labels.
Expected Spectral Features for Riociguat-d3:
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¹H NMR: The most significant difference in the ¹H NMR spectrum of Riociguat-d3 compared to unlabeled Riociguat will be the absence of the singlet corresponding to the N-methyl protons. This signal typically appears around 3.5 ppm. The integration of the remaining proton signals should be consistent with the structure.
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¹³C NMR: In the proton-decoupled ¹³C NMR spectrum, the signal for the N-methyl carbon will be observed as a multiplet with a significantly reduced intensity due to the coupling with deuterium (a triplet of triplets for -CD3) and the absence of the Nuclear Overhauser Effect (NOE) enhancement.
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²H NMR: A deuterium NMR spectrum will show a single resonance corresponding to the -CD3 group, confirming the presence and location of the deuterium atoms.
Experimental Protocol: NMR Spectroscopy
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Instrument: 400 MHz NMR Spectrometer.
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Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
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¹H NMR Parameters:
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Pulse Program: Standard single-pulse.
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Spectral Width: -2 to 12 ppm.
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Acquisition Time: ~3-4 seconds.
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Relaxation Delay: 2 seconds.
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¹³C NMR Parameters:
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Pulse Program: Proton-decoupled single-pulse.
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Spectral Width: 0 to 200 ppm.
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Acquisition Time: ~1-2 seconds.
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Relaxation Delay: 2 seconds.
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| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Observations |
| ¹H | Aromatic Protons | m | Unchanged from Riociguat |
| CH₂ | s | Unchanged from Riociguat | |
| OCH₃ | s | Unchanged from Riociguat | |
| N-CH₃ | - | Signal absent | |
| ¹³C | Aromatic and Heterocyclic Carbons | - | Unchanged from Riociguat |
| C=O | - | Unchanged from Riociguat | |
| CH₂ | - | Unchanged from Riociguat | |
| OCH₃ | - | Unchanged from Riociguat | |
| N-CD₃ | multiplet | Reduced intensity, complex splitting |
Table 2: Predicted NMR Spectral Data for Riociguat-d3.
Mechanism of Action: Signaling Pathway
Riociguat's mechanism of action involves the stimulation of the NO-sGC-cGMP signaling pathway.
Caption: Riociguat's dual mechanism on the sGC pathway.
Experimental and Synthetic Workflow
The overall process for the synthesis and characterization of Riociguat-d3 can be visualized as a structured workflow.
Caption: Workflow for Riociguat-d3 synthesis and analysis.
Conclusion
This technical guide outlines a comprehensive approach to the synthesis and characterization of Riociguat-d3. The proposed synthetic route, leveraging a deuterated methylating agent, provides a clear path to obtaining this valuable internal standard. The detailed characterization protocols, including predicted mass spectrometric and NMR data, will aid researchers in confirming the successful synthesis and purity of the final compound. The provided diagrams offer a clear visualization of Riociguat's mechanism of action and the experimental workflow. This information is intended to support the research and development efforts of scientists working with Riociguat and other sGC modulators.
References
- 1. Analysis of riociguat and desmethyl riociguat by UPLC-MS/MS and its interaction with quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN116041139A - Method for separating deuterated methyl iodide - Google Patents [patents.google.com]
- 3. IODOMETHANE-D3 synthesis - chemicalbook [chemicalbook.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031219) [hmdb.ca]
- 5. researchgate.net [researchgate.net]
